molecular formula C40H82 B14421158 3,7,11,15,18,22,26,30-Octamethyldotriacontane CAS No. 84296-10-6

3,7,11,15,18,22,26,30-Octamethyldotriacontane

Katalognummer: B14421158
CAS-Nummer: 84296-10-6
Molekulargewicht: 563.1 g/mol
InChI-Schlüssel: WEHKMXJXZKAYRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 3,7,11,15,18,22,26,30-Octamethyldotriacontane are not well-documented. Given its occurrence in petroleum and as a degradation product of kerogen, it is likely that industrial extraction methods involve the processing of these natural sources to isolate the compound.

Analyse Chemischer Reaktionen

Types of Reactions

3,7,11,15,18,22,26,30-Octamethyldotriacontane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or alkenes.

Wirkmechanismus

The mechanism of action of 3,7,11,15,18,22,26,30-Octamethyldotriacontane involves its role as a structural component in biomembranes of certain archaebacteria . It contributes to the stability and functionality of these membranes, which is crucial for the survival of these organisms in extreme environments.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other acyclic isoprenoids such as:

Uniqueness

3,7,11,15,18,22,26,30-Octamethyldotriacontane is unique due to its head-to-head linkage of isoprenoid units, which distinguishes it from other acyclic isoprenoids. This structural feature contributes to its specific role as a biological marker and its occurrence in petroleum and kerogen .

Eigenschaften

84296-10-6

Molekularformel

C40H82

Molekulargewicht

563.1 g/mol

IUPAC-Name

3,7,11,15,18,22,26,30-octamethyldotriacontane

InChI

InChI=1S/C40H82/c1-11-33(3)19-13-21-35(5)23-15-25-37(7)27-17-29-39(9)31-32-40(10)30-18-28-38(8)26-16-24-36(6)22-14-20-34(4)12-2/h33-40H,11-32H2,1-10H3

InChI-Schlüssel

WEHKMXJXZKAYRJ-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)CCCC(C)CCCC(C)CCCC(C)CCC(C)CCCC(C)CCCC(C)CCCC(C)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.